molecular formula C18H28O6S2 B5235967 2,3-bis(butylsulfonyl)propyl benzoate

2,3-bis(butylsulfonyl)propyl benzoate

Cat. No. B5235967
M. Wt: 404.5 g/mol
InChI Key: LZWVUZBQQWQKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis(butylsulfonyl)propyl benzoate, also known as BBP, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a white, crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Mechanism of Action

The mechanism of action of 2,3-bis(butylsulfonyl)propyl benzoate is not well understood. However, studies have suggested that it may act as a disruptor of the endocrine system, specifically the androgen and estrogen pathways. 2,3-bis(butylsulfonyl)propyl benzoate has also been shown to induce oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
2,3-bis(butylsulfonyl)propyl benzoate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cells. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate has been shown to induce DNA damage and inhibit cell proliferation. In animal studies, 2,3-bis(butylsulfonyl)propyl benzoate has been shown to affect reproductive and developmental outcomes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-bis(butylsulfonyl)propyl benzoate in lab experiments is its thermal stability, making it suitable for use in high-temperature reactions. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate is relatively easy to synthesize and purify. However, one of the limitations of using 2,3-bis(butylsulfonyl)propyl benzoate in lab experiments is its potential toxicity, requiring researchers to take appropriate safety precautions.

Future Directions

There are several future directions for 2,3-bis(butylsulfonyl)propyl benzoate research. One area of interest is its potential use as a plasticizer in PVC products. Researchers are investigating ways to improve the compatibility of 2,3-bis(butylsulfonyl)propyl benzoate with PVC and reduce its potential toxicity. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate's antimicrobial properties make it a potential candidate for use in medical devices and food packaging. Researchers are investigating ways to optimize its antimicrobial activity while minimizing its potential toxicity. Finally, 2,3-bis(butylsulfonyl)propyl benzoate's potential as an endocrine disruptor warrants further investigation to better understand its mechanism of action and potential health effects.

Synthesis Methods

2,3-bis(butylsulfonyl)propyl benzoate can be synthesized using a simple two-step process. The first step involves the reaction of butylsulfonyl chloride with 2,3-dihydroxypropyl benzoate in the presence of a base such as pyridine. This results in the formation of 2,3-bis(butylsulfonyl)propyl benzoate. The second step involves the purification of the compound using recrystallization techniques.

Scientific Research Applications

2,3-bis(butylsulfonyl)propyl benzoate has been extensively studied for its potential applications in various fields. It has been shown to exhibit excellent thermal stability, making it suitable for use in heat-resistant polymers and coatings. 2,3-bis(butylsulfonyl)propyl benzoate has also been studied for its potential application as a plasticizer in polyvinyl chloride (PVC) products. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate has been investigated for its antimicrobial properties, making it a potential candidate for use in medical devices and food packaging.

properties

IUPAC Name

2,3-bis(butylsulfonyl)propyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6S2/c1-3-5-12-25(20,21)15-17(26(22,23)13-6-4-2)14-24-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWVUZBQQWQKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CC(COC(=O)C1=CC=CC=C1)S(=O)(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(butylsulfonyl)propyl benzoate

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